2(1H)-Quinolinone, 8-ethyl-

Description

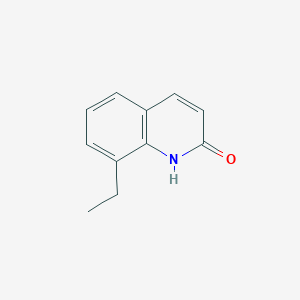

8-Ethyl-2(1H)-quinolinone is a substituted quinolinone derivative characterized by an ethyl group at the C8 position and a ketone group at the C2 position. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, widely studied for their diverse reactivity and biological applications. The ethyl substituent at C8 introduces steric and electronic effects that differentiate this compound from simpler analogs like 8-methyl- or 8-hydroxyquinolinones.

Properties

IUPAC Name |

8-ethyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-4-3-5-9-6-7-10(13)12-11(8)9/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHSVQDWLISXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1NC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446357 | |

| Record name | 2(1H)-Quinolinone, 8-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103987-26-4 | |

| Record name | 2(1H)-Quinolinone, 8-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-quinolinone, 8-ethyl- can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an o-aminobenzyl ketone, under acidic or basic conditions. The reaction typically proceeds via an intramolecular condensation to form the quinolinone ring system.

Industrial Production Methods: Industrial production of 2(1H)-quinolinone, 8-ethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Quinolinone, 8-ethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinone ring to dihydroquinolinone or tetrahydroquinolinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinolinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce dihydroquinolinones.

Scientific Research Applications

Medicinal Chemistry Applications

2(1H)-Quinolinone derivatives, including 8-ethyl- variants, have been extensively studied for their pharmacological properties:

- Anticancer Activity : Research indicates that quinolinone derivatives can inhibit the growth of cancer cells. For instance, compounds containing the 8-hydroxyquinoline moiety have shown promise as anticancer agents by inducing apoptosis in various cancer cell lines. A study highlighted the synthesis of several derivatives that demonstrated significant cytotoxicity against cancer cells, making them potential leads for drug development .

- Antimicrobial Properties : The compound has been investigated for its ability to combat bacterial and fungal infections. Quinolinone derivatives have exhibited activity against a range of pathogens, including resistant strains of bacteria. A notable study evaluated the antimicrobial efficacy of substituted quinolinones, revealing their potential as effective antimicrobial agents .

- Neuroprotective Effects : Some studies have focused on the neuroprotective properties of quinolinones. For instance, bifunctional iron chelators incorporating an 8-hydroxyquinoline moiety have been developed to reduce oxidative stress in neurodegenerative diseases such as Parkinson's disease. These compounds not only bind iron but also exhibit antioxidant properties, which may help mitigate neurodegeneration .

Biological Applications

The biological implications of 2(1H)-Quinolinone, 8-ethyl- extend beyond direct medicinal uses:

- Enzyme Inhibition : Quinolinones are known to inhibit various enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated. For example, they have been studied as inhibitors of 2OG-dependent enzymes, which play roles in several metabolic pathways .

- Chelating Agents : The ability of 8-hydroxyquinoline derivatives to chelate metal ions makes them useful in biological systems where metal ion homeostasis is crucial. This property is particularly relevant in developing treatments for conditions related to metal ion imbalances .

Industrial Applications

In addition to their biological significance, 2(1H)-Quinolinone derivatives find applications in various industries:

- Dyes and Pigments : The unique chemical properties of quinolinones make them suitable for synthesizing dyes and pigments used in textiles and coatings. Their vibrant colors and stability under light make them desirable for these applications.

- Organic Light Emitting Diodes (OLEDs) : Quinolinones are utilized as electron carriers in OLED technology due to their favorable electronic properties. This application highlights their importance in advancing display technologies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2(1H)-quinolinone, 8-ethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2(1H)-Quinolinone Derivatives

Key Observations :

Table 2: Reactivity Trends in Substituted Quinolinones

Comparison with 8-Ethyl Derivative :

Biological Activity

2(1H)-Quinolinone, 8-ethyl- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound 2(1H)-Quinolinone, 8-ethyl- features a quinolinone core structure, which is known for its versatility in medicinal chemistry. The presence of an ethyl group at the 8-position enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Properties

Research indicates that derivatives of quinolinones, including 2(1H)-Quinolinone, 8-ethyl-, exhibit significant antimicrobial activity. A study highlighted that various quinolinone derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2(1H)-Quinolinone, 8-ethyl- | Staphylococcus aureus | 4 µg/mL |

| 2(1H)-Quinolinone, 8-ethyl- | Escherichia coli | 8 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of quinolinones has been extensively studied. Specifically, 2(1H)-Quinolinone derivatives have shown promise in inhibiting cancer cell proliferation. For example, a study reported that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2(1H)-Quinolinone, 8-ethyl- | HeLa (cervical cancer) | 5.0 |

| 2(1H)-Quinolinone, 8-ethyl- | MCF-7 (breast cancer) | 4.5 |

This indicates the potential of this compound in cancer therapeutics .

The biological activity of 2(1H)-Quinolinone, 8-ethyl- is attributed to its interaction with specific molecular targets. The compound may inhibit key enzymes involved in disease pathways or act as a receptor modulator. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.

- Receptor Modulation : It may bind to dopamine receptors, exhibiting agonist activity similar to established dopaminergic drugs .

Neuroprotective Effects

A significant study investigated the neuroprotective effects of quinolinones on Parkinson's disease models. The research demonstrated that compounds with a quinoline moiety could protect dopaminergic neurons from oxidative stress by chelating iron and reducing reactive oxygen species .

Antiviral Activity

Recent investigations have also explored the antiviral properties of quinolinones against viruses such as HIV and influenza. A derivative exhibited notable inhibition against viral replication with minimal cytotoxicity, suggesting its potential as an antiviral agent .

Q & A

Q. What are the common synthetic routes for 8-ethyl-substituted 2(1H)-quinolinones?

The synthesis of 8-ethyl-2(1H)-quinolinone derivatives typically employs cyclization strategies analogous to those used for 8-hydroxyquinoline (8-HQ). Key methods include:

- Friedländer Annulation : Condensation of o-aminoacetophenone derivatives with ethyl-containing ketones or aldehydes under acidic conditions. For example, reacting 2-aminobenzaldehyde with ethyl acetoacetate can yield 8-ethyl-2(1H)-quinolinone via cyclodehydration .

- Skraup Synthesis : Involves heating 8-ethyl-substituted aniline derivatives with glycerol and sulfuric acid, followed by oxidation. This method requires careful control of reaction conditions to avoid over-oxidation .

- Post-Synthetic Modification : Introducing the ethyl group via alkylation of 8-hydroxy-2(1H)-quinolinone using ethyl halides in the presence of a base (e.g., K₂CO₃) .

Q. How can the structure of 8-ethyl-2(1H)-quinolinone be confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₁NO: m/z 173.0845) .

- X-ray Crystallography : Resolves tautomeric forms (lactam vs. zwitterionic) and confirms substitution patterns .

Advanced Research Questions

Q. How can regioselective ethyl substitution at position 8 be optimized in 2(1H)-quinolinone synthesis?

Regioselectivity is influenced by:

- Directed Metalation : Use of directing groups (e.g., methoxy or halogens) at position 8 to facilitate lithiation, followed by quenching with ethyl iodide. For example, 8-methoxy-2(1H)-quinolinone can undergo deprotonation with LDA (lithium diisopropylamide) and subsequent alkylation .

- Protection-Deprotection Strategies : Temporarily protecting reactive sites (e.g., lactam NH with Boc groups) to direct ethylation to position 8 .

- Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity by reducing side reactions (e.g., over-alkylation) .

Q. How do tautomeric equilibria of 8-ethyl-2(1H)-quinolinone affect spectral interpretation?

The compound exists in equilibrium between lactam (neutral) and zwitterionic (N-protonated) forms (Figure 2 in ). This tautomerism complicates spectral analysis:

- ¹H NMR : Broadening or splitting of NH signals due to exchange between tautomers.

- IR Spectroscopy : Lactam C=O stretches (~1680 cm⁻¹) vs. zwitterionic NH stretches (~3200 cm⁻¹).

- Mitigation : Use deuterated solvents (e.g., DMSO-d₆) to stabilize one form or employ low-temperature NMR to "freeze" the equilibrium .

Q. What experimental designs are recommended for evaluating the antimicrobial activity of 8-ethyl-2(1H)-quinolinone derivatives?

- Minimum Inhibitory Concentration (MIC) Assays :

- Mechanistic Studies :

Q. How can solubility limitations of 8-ethyl-2(1H)-quinolinone in biological assays be addressed?

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

- Variable-Temperature (VT) NMR : Identify dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C, 0°C, and –40°C.

- Density Functional Theory (DFT) Calculations : Simulate NMR chemical shifts for proposed tautomers and compare with experimental data .

- H/D Exchange Experiments : Confirm NH proton presence by treating the compound with D₂O and monitoring signal disappearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.